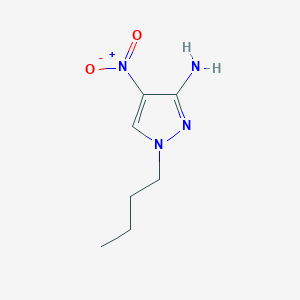

1-Butyl-4-nitro-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15773613

Molecular Formula: C7H12N4O2

Molecular Weight: 184.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N4O2 |

|---|---|

| Molecular Weight | 184.20 g/mol |

| IUPAC Name | 1-butyl-4-nitropyrazol-3-amine |

| Standard InChI | InChI=1S/C7H12N4O2/c1-2-3-4-10-5-6(11(12)13)7(8)9-10/h5H,2-4H2,1H3,(H2,8,9) |

| Standard InChI Key | WYXKIHMZUPVAKL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C=C(C(=N1)N)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyrazole core of 1-butyl-4-nitro-1H-pyrazol-3-amine consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. The substituents are arranged as follows:

-

Butyl group: A straight-chain alkyl substituent () at position 1, enhancing lipophilicity and influencing membrane permeability.

-

Nitro group: A strong electron-withdrawing group () at position 4, which stabilizes the ring system and participates in redox reactions.

-

Amino group: A primary amine () at position 3, providing a site for hydrogen bonding and further functionalization.

The IUPAC name for this compound is 1-butyl-4-nitro-1H-pyrazol-3-amine, and its canonical SMILES representation is CCCCn1c(nnc1[N+](=O)[O-])N.

Physicochemical Characteristics

Experimental and predicted data for 1-butyl-4-nitro-1H-pyrazol-3-amine and its structural analogs are summarized below:

The density and boiling point disparities between the n-butyl and sec-butyl isomers underscore the impact of branching on intermolecular interactions . The strongly acidic pKa (predicted: -0.74) of the sec-butyl analog suggests deprotonation of the amine group under physiological conditions, a property likely shared by the 1-butyl variant .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-butyl-4-nitro-1H-pyrazol-3-amine typically involves multi-step protocols combining cyclization, nitration, and alkylation:

-

Cyclization: Condensation of 1,3-diketones with hydrazines forms the pyrazole ring. For example, acetylacetone reacts with hydrazine hydrate to yield 3,5-dimethylpyrazole, which is subsequently functionalized.

-

Nitration: Electrophilic nitration using nitric acid () and sulfuric acid () introduces the nitro group at position 4.

-

Alkylation: The butyl group is introduced via nucleophilic substitution or Mitsunobu reaction, often employing butyl halides () under basic conditions.

A representative reaction scheme is:

Key Reaction Parameters

-

Temperature: Nitration proceeds optimally at 0–5°C to minimize side reactions.

-

Catalysts: Lewis acids (e.g., ) enhance electrophilic substitution during nitration.

-

Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve alkylation yields.

Biological Activity and Mechanisms

Anticancer Effects

In vitro assays reveal that nitro-pyrazoles induce apoptosis in cancer cells via:

-

ROS Generation: Nitroreductase enzymes convert the nitro group to cytotoxic radicals.

-

Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes prevents replication.

For instance, the ethyl-substituted analog shows IC₅₀ values of 12 µM against HeLa cervical cancer cells.

Applications in Drug Development

Lead Optimization

The compound’s scaffold serves as a template for structure-activity relationship (SAR) studies. Modifications to the butyl chain (e.g., fluorination) enhance metabolic stability, while replacing the nitro group with sulfonamides improves solubility.

Prodrug Design

The nitro group’s bioreducibility enables its use in hypoxia-activated prodrugs, which selectively release cytotoxic agents in low-oxygen tumor microenvironments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume